molecular formula C7H16O3 B179944 (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol CAS No. 184110-41-6

(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol

Cat. No.: B179944
CAS No.: 184110-41-6
M. Wt: 148.2 g/mol
InChI Key: VLECUSKDVHMJKF-ULUSZKPHSA-N
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Description

®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is a chiral alcohol compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which includes both R and S configurations. The presence of an ethoxyethoxy group attached to the propanol backbone adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure hydrogenation with chiral catalysts is another method employed to achieve large-scale production. The choice of solvents and purification techniques, such as distillation or crystallization, is crucial to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it back to the corresponding alcohol or even to hydrocarbons under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol exerts its effects is primarily through its interaction with specific molecular targets. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-2-[(RS)-1-Ethoxyethoxy]-1-propanol: The enantiomer of the compound with opposite stereochemistry.

    2-[(RS)-1-Ethoxyethoxy]-1-butanol: A similar compound with an extended carbon chain.

    2-[(RS)-1-Methoxyethoxy]-1-propanol: A compound with a methoxy group instead of an ethoxy group.

Uniqueness

®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereospecific reactions makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2R)-2-(1-ethoxyethoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-4-9-7(3)10-6(2)5-8/h6-8H,4-5H2,1-3H3/t6-,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLECUSKDVHMJKF-ULUSZKPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C)O[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64028-92-8, 184110-41-6
Record name (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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